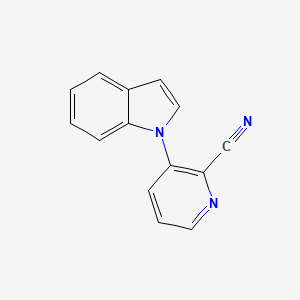

3-Indol-1-yl-pyridine-2-carbonitrile

描述

3-Indol-1-yl-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 3-Indol-1-yl-pyridine-2-carbonitrile derivatives as effective anticancer agents. The compound's structure allows it to interact with various biological targets, making it a candidate for treating aggressive cancers.

Case Study: Antiproliferative Activity

A study synthesized a series of pyrido[3,4-b]indole derivatives, which demonstrated significant antiproliferative activity against multiple human cancer cell lines, including pancreatic and breast cancer cells. The most potent compound showed IC50 values as low as 80 nM against breast cancer cells . The structure-activity relationship (SAR) indicated that modifications at specific positions on the indole ring could enhance efficacy.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 80 |

| Compound B | HCT116 (Colon) | 130 |

| Compound C | A375 (Melanoma) | 200 |

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial properties. The presence of both indole and pyridine rings contributes to their biological activity against various pathogens.

Case Study: Antimicrobial Activity

In a study evaluating indole derivatives, several compounds exhibited moderate to high activity against pathogenic bacteria. The results indicated that electron-donating groups on the aromatic system increased antimicrobial efficacy .

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| Compound D | E. coli | Moderate |

| Compound E | S. aureus | High |

Synthesis of Heterocyclic Compounds

The synthetic versatility of this compound enables its use as a building block in the synthesis of complex heterocyclic compounds. This has implications in drug discovery and materials science.

Case Study: Multicomponent Reactions

A series of multicomponent reactions involving this compound have been reported, yielding various functionalized pyridine derivatives. These reactions utilize diverse reagents and conditions to achieve high yields and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| One-pot synthesis with aldehydes | Reflux in ethanol | 85% |

| Microwave-assisted synthesis | InCl3 catalyst | 90% |

Computational Studies

Computational modeling has been employed to predict the binding affinities of this compound derivatives to various molecular targets, enhancing the understanding of their mechanism of action.

Case Study: Molecular Docking

Docking studies revealed that certain derivatives bind effectively to MDM2, a protein implicated in cancer progression. This interaction suggests potential pathways for therapeutic intervention in solid tumors .

常见问题

Basic Research Questions

Q. What experimental techniques are used to determine the molecular structure of 3-Indol-1-yl-pyridine-2-carbonitrile derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular geometry, bond lengths, and stereochemistry. For example, the structure of a related spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile derivative was resolved using SC-XRD, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.6215 Å, b = 17.1050 Å, c = 12.3381 Å, and β = 114.431° . Key steps include:

- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL97 for least-squares refinement (R = 0.073, wR = 0.252) .

- Validation : Analyze intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury software .

Q. What synthetic strategies are employed to prepare 3-cyanopyridine derivatives with indole substituents?

Answer: A step-efficient approach involves cyclocondensation or multicomponent reactions. For instance:

- Intermediate synthesis : Start with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by functionalization with indole moieties via nucleophilic substitution or coupling reactions .

- Optimization : Monitor reaction progress using HPLC or TLC. Yields can vary significantly (e.g., 10–95%) depending on substituents and catalysts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Advanced Research Questions

Q. How can intermolecular interactions in crystalline derivatives inform material properties or biological activity?

Answer: Crystallographic data reveal non-covalent interactions critical for stability and function. For example:

- C–H···π bonds : Observed in 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, stabilizing the lattice via aryl ring interactions .

- π–π stacking : Distance between aromatic rings (e.g., 3.6–3.8 Å) influences solubility and aggregation behavior .

- Methodological tip : Use PLATON or Mercury to calculate interaction energies and visualize packing diagrams .

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

Answer: Discrepancies often arise from reaction conditions or analytical methods. Strategies include:

- Parameter screening : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, yields for similar compounds range from 13% to 95% under varied conditions .

- Data normalization : Account for batch-to-batch variability by standardizing reagents and equipment.

- Statistical analysis : Apply ANOVA or regression models to identify significant variables (e.g., substituent electronic effects) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for biological targets?

Answer: SAR studies integrate synthetic, computational, and pharmacological

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity using cell lines. Derivatives with electron-withdrawing groups (e.g., –CN) often enhance binding affinity .

- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding poses with target proteins (e.g., kinases).

- Data correlation : Cross-reference biological activity (IC₅₀) with electronic (Hammett σ) or steric parameters (Taft Eₛ) .

Q. How can computational tools aid in predicting spectroscopic properties of novel derivatives?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- NMR shifts : Compare computed and chemical shifts with experimental data to validate structures .

- Vibrational spectra : Simulate IR bands for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Electronic transitions : TD-DFT models UV-Vis spectra, aiding in photophysical studies .

Q. What safety protocols are critical when handling nitrile-containing indole derivatives?

Answer: Nitrile groups pose toxicity risks. Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Neutralize cyanide byproducts with bleach or hydrogen peroxide before disposal .

Tables for Key Data

| Property | Example Values | Source |

|---|---|---|

| Crystallographic R factor | 0.073 (spiro compound) | |

| Synthetic yield range | 10–95% (varies with substituents) | |

| π–π stacking distance | 3.6–3.8 Å | |

| C≡N IR stretch | ~2200 cm⁻¹ |

属性

分子式 |

C14H9N3 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC 名称 |

3-indol-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-10-12-14(6-3-8-16-12)17-9-7-11-4-1-2-5-13(11)17/h1-9H |

InChI 键 |

KBMRROUSFWYEFG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CN2C3=C(N=CC=C3)C#N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。